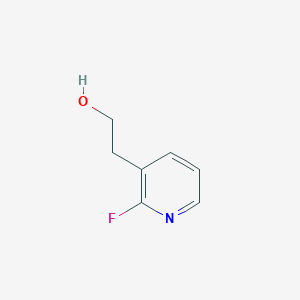

2-(2-Fluoropyridin-3-yl)éthanol

Vue d'ensemble

Description

2-(2-Fluoropyridin-3-yl)ethanol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

- 2-(2-Fluoropyridin-3-yl)ethanol serves as an essential building block in the synthesis of more complex molecules. Its chiral nature allows for its use in asymmetric synthesis, making it valuable for creating chiral ligands and catalysts. This property is particularly beneficial in the pharmaceutical industry, where chirality can significantly influence the efficacy of drug candidates.

Fluorinated Compound Characteristics

- The incorporation of fluorine into organic compounds often enhances metabolic stability and lipophilicity, which are desirable traits for drug development. The ability to modify the electronic properties of molecules through fluorination can lead to improved interactions with biological targets .

Biological Research Applications

Enzyme Interaction Studies

- In biological research, 2-(2-Fluoropyridin-3-yl)ethanol is utilized to study its interactions with enzymes and receptors. The presence of fluorine can enhance binding affinity through strong hydrogen bonds and electrostatic interactions, providing insights into enzyme mechanisms and receptor activity .

Potential Antimicrobial and Antiviral Properties

- Preliminary studies have suggested that this compound may exhibit antimicrobial properties, although further investigation is necessary to determine its spectrum of activity against various pathogens. Additionally, derivatives of fluorinated pyridines have shown antiviral activity against several viral families, indicating potential applications in antiviral drug development .

Medicinal Chemistry Applications

Pharmaceutical Intermediate

- 2-(2-Fluoropyridin-3-yl)ethanol has been explored as a pharmaceutical intermediate due to its unique structural features that may contribute to the development of new drugs with enhanced efficacy and selectivity. Its role in drug design is underscored by its ability to modulate biological pathways through specific molecular interactions .

Case Studies in Drug Development

- A notable study focused on the compound's ability to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses and cancer pathways. This suggests that derivatives of 2-(2-Fluoropyridin-3-yl)ethanol could be optimized for therapeutic applications in treating inflammatory diseases and certain cancers .

Industrial Applications

Agrochemical Production

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. This reaction is carried out at temperatures ranging from 0 to 60°C for 1 to 10 hours . Another approach involves the use of electrophilic fluorinating agents such as Selectfluor or NFSI, which can introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like anhydrous hydrogen fluoride or fluoroboric acid. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines .

Mécanisme D'action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropyridine: A simpler analog with similar fluorination but lacking the ethanol group.

3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

2-(2-Chloropyridin-3-yl)ethanol: A chlorinated analog with similar structural features

Uniqueness

2-(2-Fluoropyridin-3-yl)ethanol stands out due to the presence of both a fluorine atom and an ethanol group. This combination imparts unique reactivity and properties, making it a versatile compound for various applications in research and industry .

Activité Biologique

2-(2-Fluoropyridin-3-yl)ethanol is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C7H8FN

- Molecular Weight : 141.14 g/mol

- IUPAC Name : 2-(2-fluoropyridin-3-yl)ethanol

The presence of the fluorine atom in the pyridine ring significantly influences the compound's biological interactions, enhancing its lipophilicity and potentially altering its binding affinity to various biological targets.

The biological activity of 2-(2-Fluoropyridin-3-yl)ethanol is largely attributed to its interaction with specific molecular targets involved in various biochemical pathways. Studies indicate that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling and metabolism.

Key Targets:

- Glycogen Synthase Kinase-3 (GSK-3) :

- Inhibitory activity against GSK-3 has been demonstrated, which is significant due to GSK-3's involvement in numerous cellular processes including glucose metabolism and cell proliferation .

- The compound's structural modifications have shown varying degrees of selectivity for GSK-3α versus GSK-3β, indicating potential for targeted therapeutic applications .

Biological Activity Studies

Numerous studies have evaluated the biological activities of 2-(2-Fluoropyridin-3-yl)ethanol, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that 2-(2-Fluoropyridin-3-yl)ethanol exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for various pathogens have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Activity

In vitro studies have demonstrated that 2-(2-Fluoropyridin-3-yl)ethanol can reduce pro-inflammatory cytokine production in activated macrophages. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

- GSK-3 Inhibition Study :

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.